molecular formula C24H18O5 B5695465 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one

货号 B5695465
分子量: 386.4 g/mol
InChI 键: MWZVXDCUDZWDIQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one, also known as MPEP, is a chemical compound that belongs to the class of allosteric modulators of metabotropic glutamate receptors (mGluRs). It was first synthesized in 1997 by a group of researchers led by David J. A. Brown at the University of Bath in the United Kingdom. Since then, MPEP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

作用机制

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one acts as a negative allosteric modulator of mGluR5, which means that it binds to a site on the receptor that is distinct from the site where glutamate binds and reduces the receptor's activity. This leads to a decrease in the release of neurotransmitters such as glutamate and GABA, which are involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function and reduce anxiety and depression-like behaviors in animal models of Fragile X syndrome, autism, and schizophrenia. It has also been shown to reduce the motor symptoms of Parkinson's disease and the rewarding effects of drugs of abuse such as cocaine and alcohol. However, this compound has also been shown to have some limitations in the laboratory experiments.

实验室实验的优点和局限性

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has several advantages in laboratory experiments. It is highly selective for mGluR5 and does not affect other glutamate receptors. It has good pharmacokinetic properties and can penetrate the blood-brain barrier, making it suitable for studying the central nervous system. However, this compound has some limitations in laboratory experiments. It has poor solubility in water and requires the use of organic solvents such as DMSO, which can affect the bioactivity of the compound. It also has some off-target effects on other receptors such as adenosine A1 receptors, which can complicate the interpretation of the results.

未来方向

There are several future directions for the research on 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one. One direction is to develop more potent and selective mGluR5 antagonists that can be used in clinical trials for various neurological and psychiatric disorders. Another direction is to study the role of mGluR5 in other physiological and pathological processes such as pain, inflammation, and cancer. Finally, it is important to continue to study the pharmacokinetic and pharmacodynamic properties of this compound and other mGluR5 antagonists to optimize their therapeutic potential.

合成方法

The synthesis of 7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one involves a multi-step process that starts with the reaction of 4-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form 4-methoxychalcone. This intermediate is then reacted with phenylacetic acid in the presence of a catalyst to form this compound. The purity of the final product is typically verified by various spectroscopic techniques such as NMR and mass spectrometry.

科学研究应用

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenyl-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to selectively inhibit the activity of mGluR5, which is involved in various physiological and pathological processes such as learning and memory, anxiety, depression, addiction, and pain. This compound has been shown to have potential therapeutic applications in various neurological and psychiatric disorders such as Fragile X syndrome, autism, schizophrenia, Parkinson's disease, and addiction.

属性

IUPAC Name

7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18O5/c1-27-18-9-7-17(8-10-18)22(25)15-28-19-11-12-20-21(16-5-3-2-4-6-16)14-24(26)29-23(20)13-19/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWZVXDCUDZWDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。